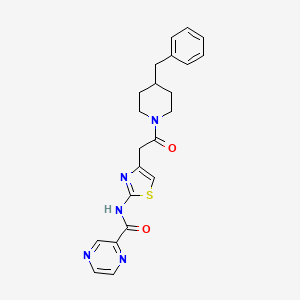

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2S/c28-20(27-10-6-17(7-11-27)12-16-4-2-1-3-5-16)13-18-15-30-22(25-18)26-21(29)19-14-23-8-9-24-19/h1-5,8-9,14-15,17H,6-7,10-13H2,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQGNWJUACBTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. It is hypothesized that the compound may be disrupting targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene.

Biochemical Pathways

The compound may affect the biosynthesis pathways of NAD and/or ethylene. These pathways play crucial roles in various biological processes, including energy metabolism and signal transduction. Disruption of these pathways could lead to significant downstream effects, potentially contributing to the compound’s observed effects.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.

Biological Activity

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C20H24N4O2S and a molecular weight of approximately 385 Da. Its structure includes a thiazole ring, a pyrazine moiety, and a benzylpiperidine fragment, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O2S |

| Molecular Weight | 385 Da |

| LogP | 2.52 |

| Polar Surface Area | 66 Å |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit the growth of breast (MCF-7), ovarian, and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM, indicating potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a monoamine releasing agent, showing high selectivity for dopamine over serotonin, which is crucial for treating neurological disorders . Additionally, it has been demonstrated to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function .

Study on Anticancer Activity

In a study assessing the anticancer potential of similar compounds, researchers synthesized several derivatives and tested their effectiveness against cancer cell lines. The results showed that the most potent compounds had IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced efficacy .

Neuroprotective Effects

Another study focused on the neuroprotective effects of benzylpiperidine derivatives. It was found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, further supporting their potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other thiazole-carboxamide derivatives, differing in substituents on the piperidine/piperazine ring and the carboxamide-linked heterocycle. Key analogs include:

Key Observations :

- Replacement of pyrazine with pyrimidine () or pyrrolidine () alters hydrogen-bonding capacity and target selectivity.

- Benzyl groups (target compound) vs. halogenated aryl groups () modulate lipophilicity and steric effects.

Pharmacological and Functional Comparisons

P-Glycoprotein (P-gp) Inhibition

- Compound 4 (): A piperazine-thiazole derivative increased the oral bioavailability (BA) of paclitaxel (PTX) by 56–106.6% at 5 mg/kg, indicating potent P-gp inhibition .

- Target Compound : The 4-benzylpiperidine group may similarly interact with P-gp’s hydrophobic binding pocket, though experimental validation is needed.

Antimicrobial and Antioxidant Activity

- Thiazole-acetamides (): Demonstrated moderate antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with antioxidant efficacy via DPPH radical scavenging .

- Structural Relevance : The pyrazine-thiazole core in the target compound could exhibit analogous antimicrobial properties, though substituents like benzylpiperidine may enhance membrane permeability.

Enzyme Inhibition

- Piperazine-thiazole derivatives (): Designed as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications. Molecular weights (410–438 Da) and polar substituents (e.g., methoxy groups) influence binding affinity .

- Target Compound : The pyrazine carboxamide may offer unique interactions with enzymatic active sites compared to aryl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.